molecular formula C15H23N3O3 B3027492 tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate CAS No. 1289388-46-0

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate

Cat. No.: B3027492
CAS No.: 1289388-46-0
M. Wt: 293.36
InChI Key: GPQCPTOIJOGTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate: is a chemical compound that features a tert-butyl group, a piperidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 6-methylpyridazine with piperidine derivatives under specific conditions. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction process. Common reagents used in the synthesis include tert-butyl chloroformate and base catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the pyridazine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of the target. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects in biological systems.

Comparison with Similar Compounds

  • tert-Butyl 3-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 3-(6-methylpyridazin-3-yl)piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate is unique due to the presence of the pyridazine moiety, which imparts distinct chemical and biological properties. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-7-8-13(17-16-11)20-12-6-5-9-18(10-12)14(19)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQCPTOIJOGTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126210
Record name 1-Piperidinecarboxylic acid, 3-[(6-methyl-3-pyridazinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-46-0
Record name 1-Piperidinecarboxylic acid, 3-[(6-methyl-3-pyridazinyl)oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(6-methyl-3-pyridazinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.